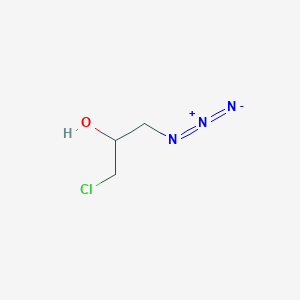

1-Azido-3-chloro-2-propanol

Übersicht

Beschreibung

1-Azido-3-chloro-2-propanol is an organic compound with the molecular formula C3H6ClN3O. It is a colorless oil that is soluble in dichloromethane and chloroform. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Vorbereitungsmethoden

1-Azido-3-chloro-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of epichlorohydrin with sodium azide. The reaction typically takes place in an aqueous medium, and the product is extracted using organic solvents . Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

1-Azido-3-chloro-2-propanol undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Azido-3-chloro-2-propanol serves as a precursor in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions. The azido group allows for further transformations, including reduction to amines or cycloaddition reactions in click chemistry, leading to triazole formation .

Bioconjugation Techniques

The azido group is highly reactive and can be utilized in bioconjugation methods for labeling biomolecules. This application is crucial in biochemical research for tracking cellular processes and interactions. The compound's ability to form stable linkages with alkynes through click chemistry makes it suitable for creating complex biomolecular architectures .

Drug Development

Research has indicated potential applications of this compound in drug development, particularly in synthesizing antiviral and anticancer agents. The compound's unique functional groups facilitate modifications that can enhance the biological activity of drug candidates .

Material Science

In material science, this compound is used to create specialty polymers with unique properties. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical properties or introducing functional groups that confer additional characteristics such as biocompatibility or responsiveness to environmental stimuli .

Comparative Analysis with Related Compounds

| Compound | Structure Description | Key Applications |

|---|---|---|

| This compound | Azido and hydroxyl functional groups present | Organic synthesis, drug development, bioconjugation |

| 1-Azido-2-propanol | Lacks chlorine; only an azido group | Less versatile than this compound |

| 3-Azido-1-propanol | Azido group positioned differently | Similar applications but different reactivity |

Case Study 1: Synthesis of Anticancer Agents

In a study published in Organic Letters, researchers synthesized a series of novel anticancer agents using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in medicinal chemistry .

Case Study 2: Bioconjugation Applications

A research team utilized this compound for bioconjugation of peptides with fluorescent tags. This method allowed for effective tracking of peptide interactions within living cells, showcasing the compound's role in advancing biochemical research methodologies .

Wirkmechanismus

The mechanism of action of 1-Azido-3-chloro-2-propanol involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site that can form stable triazole linkages with alkynes .

Vergleich Mit ähnlichen Verbindungen

1-Azido-3-chloro-2-propanol can be compared with other similar compounds such as:

3-Azido-1-propanol: Lacks the chloro group, making it less reactive in certain substitution reactions.

1-Azido-2,3-epoxypropane: Contains an epoxide group, which can undergo ring-opening reactions.

1-Chloro-3-azido-2-propanol: Similar structure but different reactivity due to the position of the azido and chloro groups

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Biologische Aktivität

1-Azido-3-chloro-2-propanol (ACP) is an organic compound characterized by the presence of an azide group and a chloro group attached to a propanol backbone. Its unique chemical structure allows it to participate in various biological activities and chemical reactions, making it a significant compound in medicinal chemistry and bioconjugation strategies.

- Molecular Formula : CHClNO

- Molecular Weight : 109.55 g/mol

- CAS Number : 10975530

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its ability to undergo click chemistry reactions, which are pivotal in bioconjugation and drug development. This compound has been studied for its potential applications in:

- Antimicrobial activity

- Anticancer properties

- Drug delivery systems

The biological activity of ACP can be attributed to its reactivity with nucleophiles, allowing it to form stable covalent bonds with various biomolecules. The azide group is particularly useful in "click" reactions, facilitating the attachment of drugs or imaging agents to target molecules.

Antimicrobial Activity

Research has indicated that derivatives of this compound can exhibit antimicrobial properties. For instance, studies involving chitosan derivatives modified with ACP have shown enhanced antibacterial activity against various pathogens due to the cationic nature of chitosan which interacts with negatively charged microbial membranes .

Anticancer Properties

In a study focusing on the synthesis of polymeric micelles using ACP, it was demonstrated that these micelles could encapsulate anticancer drugs effectively. The incorporation of ACP into the polymer backbone improved the solubility and bioavailability of the drugs, leading to enhanced cytotoxicity against cancer cell lines .

Drug Delivery Systems

The use of ACP in drug delivery systems has been explored extensively. Its ability to form stable conjugates through click chemistry allows for targeted delivery of therapeutic agents. For example, a study highlighted the use of ACP in creating polymer-drug conjugates that showed improved pharmacokinetics and reduced side effects compared to free drugs .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-azido-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXBDTUEXOVFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450339 | |

| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51275-91-3 | |

| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?

A1: this compound functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.